![molecular formula C18H22N4 B4793197 N-butyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4793197.png)
N-butyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Overview
Description
N-butyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a pyrazolopyrimidine derivative that has shown promising results in preclinical studies as an anti-inflammatory and anti-cancer agent.
Mechanism of Action
The mechanism of action of N-butyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is not fully understood. However, it has been suggested that this compound exerts its anti-cancer and anti-inflammatory effects by inhibiting the activity of various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclin-dependent kinases, which play a crucial role in cell cycle regulation. Additionally, it has been suggested that N-butyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine inhibits the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-butyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine has shown to have various biochemical and physiological effects. In preclinical studies, this compound has demonstrated anti-proliferative and anti-inflammatory effects in cancer cells and animal models. Additionally, it has shown to inhibit the production of pro-inflammatory cytokines and chemokines, indicating its potential as an anti-inflammatory agent. Furthermore, N-butyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine has shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Advantages and Limitations for Lab Experiments
The advantages of using N-butyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine in lab experiments include its potential as an anti-cancer and anti-inflammatory agent. Additionally, this compound has shown to have low toxicity in preclinical studies, indicating its safety for use in lab experiments. However, the limitations of using N-butyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine in lab experiments include the lack of understanding of its mechanism of action and its potential side effects.
Future Directions
There are several future directions for the research and development of N-butyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine. Firstly, further studies are needed to understand the mechanism of action of this compound. Secondly, more preclinical studies are needed to evaluate the safety and efficacy of this compound in animal models. Additionally, clinical trials are needed to evaluate the safety and efficacy of N-butyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine in humans. Furthermore, the potential of this compound as a drug delivery system should be explored. Finally, the development of analogs of N-butyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine should be investigated to improve its potency and selectivity.
Conclusion:
N-butyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a novel compound that has shown potential therapeutic applications in various diseases, including cancer and inflammation. The synthesis of this compound involves a multi-step process. In preclinical studies, N-butyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine has demonstrated anti-proliferative and anti-inflammatory effects in cancer cells and animal models. Additionally, it has shown to inhibit the production of pro-inflammatory cytokines and chemokines. However, further studies are needed to understand the mechanism of action and evaluate the safety and efficacy of this compound in humans.
Scientific Research Applications
N-butyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine has shown potential therapeutic applications in various diseases, including cancer and inflammation. In preclinical studies, this compound has demonstrated anti-proliferative and anti-inflammatory effects in cancer cells and animal models. Additionally, it has shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Furthermore, N-butyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine has shown to inhibit the production of pro-inflammatory cytokines and chemokines, indicating its potential as an anti-inflammatory agent.
properties
IUPAC Name |
N-butyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4/c1-4-5-11-19-16-12-13(2)20-18-17(14(3)21-22(16)18)15-9-7-6-8-10-15/h6-10,12,19H,4-5,11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STUAWBYXQJRCAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=CC(=NC2=C(C(=NN12)C)C3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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